N,N-bis(2-cyanoethyl)-2-methoxy-4-(methylsulfanyl)benzamide
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Overview
Description
N,N-bis(2-cyanoethyl)-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as nitriles, methoxy, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-cyanoethyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with 2-cyanoethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-cyanoethyl)-2-methoxy-4-(methylsulfanyl)benzamide undergoes various types of chemical reactions including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-bis(2-cyanoethyl)-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-bis(2-cyanoethyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The nitrile groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxy and methylsulfanyl groups can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-cyanoethyl)-4-methanesulfonylbenzamide: Similar structure but with a methanesulfonyl group instead of a methylsulfanyl group.
Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite: Contains diisopropyl groups and is used in oligonucleotide synthesis.
Uniqueness
N,N-bis(2-cyanoethyl)-2-methoxy-4-(methylsulfanyl)benzamide is unique due to its combination of functional groups, which provide a distinct set of chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H17N3O2S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N,N-bis(2-cyanoethyl)-2-methoxy-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C15H17N3O2S/c1-20-14-11-12(21-2)5-6-13(14)15(19)18(9-3-7-16)10-4-8-17/h5-6,11H,3-4,9-10H2,1-2H3 |
InChI Key |
APOFONDKBBKOHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)N(CCC#N)CCC#N |
Origin of Product |
United States |
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